Methyl 2-(2-aminocyclopentyl)acetate
Description
Methyl 2-(2-aminocyclopentyl)acetate (CAS: 1391331-99-9) is a cyclopentane-based ester with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . The compound features a cyclopentane ring substituted with an amino group at the 2-position and a methyl ester group attached via an acetoxy linkage. Its structure suggests utility as a chiral intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-(2-aminocyclopentyl)acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3 |
InChI Key |
GOXQSRXZLSAEBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminocyclopentyl)acetate typically involves the esterification of 2-(2-aminocyclopentyl)acetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as microwave-assisted esterification, can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-aminocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(2-aminocyclopentyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Amino Group Placement
- Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7) Molecular formula: C₇H₁₃NO₂. Differs in the position of the amino group (3-position vs. 2-position on the cyclopentane ring). Impact: Altered stereoelectronic properties may influence reactivity and interactions with biological targets. Safety data indicate precautions for skin/eye contact and inhalation .
Ethyl Ester Analogs
- Ethyl 2-amino-2-cyclopentylacetate (CAS: 1870529-68-2) Molecular formula: C₉H₁₇NO₂. Application: Potential intermediate in peptide coupling reactions due to its ester-amine functionality .
- Ethyl 2-(1-aminocyclopentyl)acetate (CID: 53813855) Molecular formula: C₉H₁₇NO₂. Amino group at the 1-position, altering ring conformation and steric hindrance. SMILES: CCOC(=O)CC1(CCCC1)N .
Functionalized Cyclopentane Derivatives
Hydroxy and Sulfonamido Substituents
- Methyl 2-((1R,2R,3R)-2-hydroxy-3-(octylsulfonamido)cyclopentyl)acetate (20) Key features: Contains a hydroxy and octylsulfonamido group. NMR data: δ 3.65 (s, 3H, OCH₃), 1.25 (m, 9H, alkyl chain).
- Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate (19, 23)
Brominated and Acid Derivatives
- Methyl 2-(3-bromo-2-hydroxycyclopentyl)acetate (22)
- 2-(2-Hydroxy-3-(octylsulfonamido)-cyclopentyl)acetic acid (21, 25)
Aromatic Analogs
- Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6) Molecular formula: C₉H₁₁NO₂. Replaces cyclopentane with an aromatic ring, altering electronic properties. Application: Potential precursor for dyes or pharmaceuticals .
- Methyl 2-(2-acetylphenyl)acetate (CAS: 1248462-73-8)
Data Tables
Table 1: Structural and Physical Comparison
Key Findings and Implications
Steric and Electronic Effects: The position of the amino group (2- vs. 3- or 1-) significantly alters molecular conformation and reactivity. For example, 2-substitution may enhance chiral resolution in asymmetric synthesis.
Functional Group Diversity : Hydroxy, sulfonamido, and azido groups expand utility in targeted drug design, while ethyl esters improve lipid solubility.
Safety Considerations: Methyl 3-aminocyclopentanecarboxylate requires stringent safety protocols (e.g., eye protection), suggesting similar precautions for the parent compound .
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